molecular formula C8H7ClN2O2S B13336949 5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride

5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride

Cat. No.: B13336949
M. Wt: 230.67 g/mol
InChI Key: YQMGZOOGUAHXQD-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound featuring a fused imidazole-pyridine core substituted with a methyl group at position 5 and a sulfonyl chloride group at position 3. The sulfonyl chloride moiety confers high electrophilicity, making this compound a versatile intermediate in organic synthesis, particularly for forming sulfonamides or sulfonate esters via nucleophilic substitution reactions .

Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

5-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride

InChI

InChI=1S/C8H7ClN2O2S/c1-6-3-2-4-7-10-5-8(11(6)7)14(9,12)13/h2-5H,1H3

InChI Key

YQMGZOOGUAHXQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC=C(N12)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorosulfonation of 5-Methylimidazo[1,2-a]pyridine

One of the primary synthetic routes involves direct chlorosulfonation of the imidazo[1,2-a]pyridine core substituted with a methyl group at the 5-position. The general procedure includes:

  • Starting material: 5-Methylimidazo[1,2-a]pyridine
  • Reagent: Chlorosulfonic acid (ClSO3H)
  • Conditions: Controlled temperature (often 0–5 °C to avoid side reactions), followed by treatment with thionyl chloride (SOCl2) to convert sulfonic acid intermediates into sulfonyl chlorides.
  • Outcome: Preferential sulfonation occurs at the 3-position of the imidazo[1,2-a]pyridine ring due to electrophilic substitution tendencies.

This method is supported by analogous syntheses reported for imidazo[1,2-a]pyridine sulfonyl chlorides, where chlorosulfonic acid introduces the sulfonyl chloride group regioselectively at the 3-position. The intermediate sulfonic acid is isolated and then converted to the sulfonyl chloride by conventional chlorination (e.g., with thionyl chloride or phosphorus pentachloride).

Diazotization and Sulfonyl Chlorination Starting from Amino Precursors

An alternative approach involves the diazotization of 3-amino-substituted pyridine derivatives followed by sulfonyl chlorination:

  • Starting material: 3-Amino-5-methylpyridine or related amino-imidazo[1,2-a]pyridine derivatives.
  • Step 1: Diazotization with sodium nitrite (NaNO2) in acidic aqueous medium (6–10 M HCl) at low temperature (0–5 °C).
  • Step 2: Addition of sodium fluoborate (NaBF4) to form stable diazonium fluoborate salt intermediates.
  • Step 3: Sulfonyl chlorination reaction to convert diazonium salts into sulfonyl chlorides.
  • Advantages: High yield (~95%), environmentally friendly with reduced waste, suitable for scale-up.
  • Challenges: The diazonium intermediates are unstable, requiring strict temperature control to avoid side reactions and product decomposition.

This method was developed for pyridine-3-sulfonyl chloride and can be adapted for methyl-substituted analogs, though the methyl group may influence reaction kinetics and regioselectivity.

Chlorination of Pyridine-3-sulfonic Acid Derivatives

Another industrially relevant method is the chlorination of pyridine-3-sulfonic acid derivatives with phosphorus pentachloride (PCl5):

  • Starting material: 5-Methylimidazo[1,2-a]pyridine-3-sulfonic acid or pyridine-3-sulfonic acid analogs.
  • Reagent: Phosphorus pentachloride, added stepwise or continuously to control reaction progress.
  • Conditions: Heating to reflux (~120 °C) in an appropriate solvent (e.g., monochlorobenzene).
  • Purification: Distillation under reduced pressure to isolate the sulfonyl chloride.
  • Yield: High yields reported (~90% or higher).
  • By-products: Formation of 5-chloro derivatives can occur if excess PCl5 is used; thus, controlling the molar ratio of PCl5 to substrate is critical.

This method is well-established for pyridine-3-sulfonyl chloride and can be adapted for methylated imidazo[1,2-a]pyridine derivatives with careful optimization.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Direct Chlorosulfonation 5-Methylimidazo[1,2-a]pyridine Chlorosulfonic acid, SOCl2 0–5 °C chlorosulfonation, reflux 50–70* Regioselective sulfonation Harsh reagents, requires careful control
Diazotization and Sulfonyl Chlorination 3-Amino-5-methylpyridine derivatives NaNO2, NaBF4, HCl 0–5 °C diazotization, filtration ~95 High yield, environmentally friendly Unstable intermediates, sensitive process
Chlorination of Sulfonic Acid Derivatives 5-Methylimidazo[1,2-a]pyridine-3-sulfonic acid PCl5 Reflux (~120 °C), stepwise addition ~90 High yield, scalable Side reactions if excess PCl5 used

*Yields for chlorosulfonation vary depending on substrate and reaction optimization.

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity, with retention times specific to the compound and >95% purity achievable.
  • Structural Confirmation: Proton nuclear magnetic resonance (^1H NMR) shows characteristic aromatic proton signals (δ 7.2–8.6 ppm) and methyl group signals (δ 2.5–3.0 ppm). Mass spectrometry (MS) confirms molecular ion peaks consistent with the sulfonyl chloride derivative.
  • Isolation: Flash chromatography and recrystallization from suitable solvents (e.g., petroleum ether/ethyl acetate mixtures) are common purification methods.
  • Handling: Sulfonyl chlorides are moisture sensitive; reactions and storage are conducted under anhydrous conditions to prevent hydrolysis to sulfonic acids.

Summary of Research Discoveries and Optimization Insights

  • Regioselectivity: Electrophilic substitution reactions on imidazo[1,2-a]pyridines preferentially occur at the 3-position, facilitating targeted sulfonyl chloride introduction.
  • Reaction Control: Temperature and reagent stoichiometry critically influence yield and purity. For example, slow addition of PCl5 prevents chlorination at undesired ring positions.
  • Environmental Impact: The diazotization method with fluoborate salts reduces hazardous waste compared to traditional chlorosulfonation.
  • Industrial Viability: Stepwise chlorination of sulfonic acids with PCl5 is favored for large-scale production due to high yield and straightforward purification.
  • Substituent Effects: The methyl substituent at the 5-position affects electronic properties and may require slight adjustments in reaction conditions compared to unsubstituted analogs.

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different derivatives.

    Radical Reactions: Functionalization through radical reactions is also a notable pathway.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of various biological pathways, depending on the target .

Comparison with Similar Compounds

Substituent Effects on Reactivity with N-Chlorosuccinimide (NCS)

The reactivity of 3-substituted 5-methylimidazo[1,2-a]pyridines with NCS varies significantly based on the electron-withdrawing nature of the substituent. Key findings from analogous compounds include:

3-Substituent Reaction Conditions Product Mechanistic Pathway Reference
Formyl, Nitro, Bromide NCS in ethyl acetate Ipso-substitution at position 3 Via 3-halogenoimidazo-pyridinium
Ester (e.g., 3e) NCS in acetic acid 5-(Chloromethyl) derivative (6e) or oxo-product (8e) Chlorination at methyl group
Chlorine NCS in THF Chlorination at methyl group Radical or electrophilic pathway

Key Observations :

  • Electron-withdrawing groups (EWGs) like formyl, nitro, or bromide promote ipso-substitution at position 3, likely due to stabilization of the intermediate halonium ion .
  • Moderate EWGs (e.g., esters or chlorine) favor chlorination at the methyl group, possibly via radical intermediates or electrophilic attack .
  • Solvent effects: In acetic acid, esters (e.g., 3e) yield oxo-products (8e), whereas non-acidic solvents like THF lead to methyl chlorination .

Hypothesis for 3-Sulfonyl Chloride Derivative :
The sulfonyl chloride group is a stronger EWG than nitro or bromide. If analogous to these groups, the target compound may undergo ipso-substitution with NCS. However, its steric bulk and acidity could alter reaction pathways compared to smaller substituents.

Example Reaction :

  • Pyridazine Sulfonate Synthesis: Sulfonyl chlorides react with hydroxy-pyridazinones to form sulfonate esters under mild conditions (5°C, pyridine) .
  • Imidazo[1,2-a]pyridine Derivatives : Esters (e.g., 3e) react with NCS to yield chloromethyl or oxo-products, whereas sulfonyl chlorides may prioritize sulfonylation over chlorination .

Stability and Handling

  • Sulfonyl Chlorides : Highly reactive and moisture-sensitive, requiring storage under anhydrous conditions. Pyridine-3-sulfonyl chloride () highlights general hazards: corrosive, releases HCl upon hydrolysis, and requires PPE during handling .
  • Comparison with Halides/Nitro Derivatives : Bromide or nitro substituents are less reactive toward nucleophiles but may pose explosion risks (e.g., nitro groups). Esters and chlorides offer intermediate stability .

Biological Activity

5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and cancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine framework with a sulfonyl chloride functional group. This unique structure enhances its reactivity and allows for the formation of various derivatives, which are crucial for its biological activity.

Research indicates that 5-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride exhibits anti-proliferative effects against cancer cells. It has been shown to inhibit specific enzymes involved in cellular pathways that regulate cell growth and proliferation. The inhibition of these enzymes is linked to its potential applications in cancer treatment, particularly in targeting multidrug-resistant cancer cells.

Biological Activity Overview

The biological activities of 5-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride can be summarized as follows:

  • Anti-cancer Activity : Demonstrates significant anti-proliferative effects against various cancer cell lines.
  • Enzyme Inhibition : Inhibits enzymes associated with cancer cell proliferation.
  • Potential Therapeutic Applications : Investigated for use in treating different types of cancer due to its ability to interact with biological targets and modulate signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 5-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride:

  • In vitro Studies : In vitro experiments have shown that this compound can effectively reduce the viability of cancer cells at low concentrations. For instance, a study reported a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb), indicating potent anti-bacterial activity alongside its anti-cancer properties .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it interacts with specific proteins involved in cell signaling pathways, leading to apoptosis in cancer cells. Molecular dynamics simulations have demonstrated how these interactions occur at the molecular level .
  • Comparative Analysis : A comparative study with structurally similar compounds indicated that 5-methylimidazo[1,2-a]pyridine-3-sulfonyl chloride possesses enhanced reactivity due to its sulfonyl chloride group, which allows for greater versatility in forming derivatives with potential therapeutic benefits.

Data Table: Comparative Biological Activity

Compound NameStructureUnique Features
5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chlorideStructureSignificant anti-proliferative activity against various cancers.
2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chlorideStructureExhibits anti-proliferative activity against breast cancer cells.
2-Methylimidazo[4,5-b]pyridineStructureKnown for mutagenic properties; studied for food safety concerns.

Q & A

Basic: What are the common synthetic pathways for 5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride, and what key reaction conditions must be optimized?

Answer:
The synthesis typically involves multi-step pathways starting from imidazo[1,2-a]pyridine precursors. A critical step is the introduction of the sulfonyl chloride group via chlorosulfonation under controlled conditions. For example, analogous compounds like 2-chloroimidazo[1,2-a]pyridine-3-sulfonyl chloride are synthesized using phosphorus oxychloride (POCl₃) as a chlorinating agent, with reaction temperatures maintained between 0–5°C to minimize side reactions . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity while stabilizing intermediates.
  • Temperature control : Exothermic sulfonation steps require precise cooling to avoid decomposition.
  • Purification : Liquid chromatography or recrystallization is essential to achieve >95% purity, as residual reactants can interfere with downstream applications .

Basic: Which spectroscopic techniques are most effective for characterizing 5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride, and what spectral markers should researchers prioritize?

Answer:
A combination of ¹H/¹³C NMR , IR , and HPLC-MS is critical for structural confirmation:

  • ¹H NMR : Look for deshielded aromatic protons (δ 7.5–9.0 ppm) and methyl group signals (δ 2.5–3.0 ppm) on the imidazo[1,2-a]pyridine core. The sulfonyl chloride group induces downfield shifts in adjacent protons .
  • IR : Strong S=O stretching vibrations near 1360 cm⁻¹ and 1170 cm⁻¹ confirm sulfonyl chloride functionality .
  • HPLC-MS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z 251.09 for the analogous 2-chloro derivative) to verify molecular weight and purity .

Advanced: How can researchers address discrepancies in reactivity data between 5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride and structurally similar sulfonyl chlorides?

Answer:
Discrepancies often arise from electronic or steric effects of substituents. For example, methyl groups at the 5-position (vs. chlorine in 2-chloro derivatives) reduce electrophilicity at the sulfonyl chloride, slowing nucleophilic substitution. To resolve contradictions:

Comparative kinetic studies : Measure reaction rates with standardized nucleophiles (e.g., amines) under identical conditions .

DFT calculations : Model electron density maps to predict reactive sites. For instance, the methyl group in 5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride may sterically hinder access to the sulfonyl group, reducing reactivity compared to unsubstituted analogs .

Cross-validation : Use HPLC to track byproduct formation, which may indicate competing reaction pathways .

Advanced: What computational methods are applicable for predicting the reactivity of 5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride in novel reactions?

Answer:
The ICReDD framework integrates quantum chemical calculations and machine learning to predict reactivity:

  • Reaction path search : Use density functional theory (DFT) to simulate intermediates and transition states. For example, calculate activation energies for sulfonyl chloride displacement reactions with amines .
  • Descriptor-based models : Train algorithms on datasets of imidazo[1,2-a]pyridine derivatives to identify substituent effects on reaction outcomes. Parameters like Hammett σ values or frontier molecular orbital (FMO) energies correlate with experimental yields .
  • High-throughput virtual screening : Prioritize reaction conditions (solvent, catalyst) by simulating thousands of combinatorial scenarios before lab validation .

Advanced: How should researchers design experiments to investigate the influence of substituent groups on the sulfonation efficiency of imidazo[1,2-a]pyridine derivatives?

Answer:
A statistical Design of Experiments (DoE) approach is recommended:

Factor selection : Variables include temperature, sulfonating agent (e.g., ClSO₃H vs. SOCl₂), and substituent electronic properties (e.g., methyl vs. chloro).

Response surface methodology (RSM) : Optimize for yield and purity using central composite designs. For example, varying ClSO₃H concentration (0.5–2.0 equiv) and reaction time (1–4 hrs) .

Data analysis : Use ANOVA to identify significant factors. In a study of analogous compounds, electron-withdrawing substituents increased sulfonation efficiency by 20% compared to electron-donating groups .

Validation : Replicate optimal conditions in triplicate and characterize products via NMR and MS to confirm reproducibility .

Basic: What safety protocols are essential when handling 5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid exposure to corrosive sulfonyl chloride vapors .
  • Spill management : Neutralize spills with sodium bicarbonate or inert adsorbents; avoid water due to exothermic hydrolysis .
  • Storage : Keep at 4°C in airtight, moisture-resistant containers to prevent degradation .

Advanced: How can researchers leverage structural analogs to infer the biological activity of 5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride?

Answer:
Compare with pharmacologically active analogs:

CompoundStructural FeatureKnown ActivityReference
N-[6-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamideBenzamide substitutionAnticancer (EGFR inhibition)
2-(3-Fluoro-4-methylphenyl)-6-methylimidazo[1,2-a]pyridineFluorophenyl groupAntimicrobial
Key steps:

Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina.

SAR analysis : Correlate substituent effects (e.g., methyl vs. chloro) with activity trends from literature .

In vitro assays : Test cytotoxicity and target inhibition in cell lines to validate predictions .

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